molecular formula C16H12NO3+ B1201184 Ungeremine CAS No. 2121-12-2

Ungeremine

Cat. No.: B1201184
CAS No.: 2121-12-2
M. Wt: 266.27 g/mol
InChI Key: DFQOXFIPAAMFAU-UHFFFAOYSA-O
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Biochemical Analysis

Biochemical Properties

Ungeremine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. Notably, it acts as an inhibitor of acetylcholinesterase, with an IC50 value of 0.35 µM . Additionally, this compound functions as a topoisomerase poison, inducing double-strand breaks in DNA by stabilizing the linkage between topoisomerase IIβ and DNA . It also inhibits the relaxation of supercoiled DNA by human topoisomerase I and IIα, as well as Escherichia coli topoisomerase I and IV .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits the growth of multiple cancer cell lines, including HL-60, MOLT-4, K562, U937, and LXFL 529L cells, with IC50 values ranging from 0.7 to 2.5 µM . This compound influences cell function by inducing apoptosis, ferroptosis, necroptosis, and autophagy in CCRF-CEM leukemia cells . Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with topoisomerases and acetylcholinesterase. By stabilizing the linkage between topoisomerase IIβ and DNA, this compound induces double-strand breaks, leading to DNA damage and cell death . It also inhibits the relaxation of supercoiled DNA by topoisomerases, further contributing to its cytotoxic effects . Additionally, this compound inhibits acetylcholinesterase, affecting neurotransmission and potentially leading to neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Over time, this compound’s cytotoxic effects on cancer cells remain consistent, although long-term studies are needed to fully understand its degradation and long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces tumor growth in a GXF251L mouse xenograft model . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as acetylcholinesterase and topoisomerases . These interactions affect metabolic flux and metabolite levels, contributing to its diverse biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization plays a crucial role in its activity and function, contributing to its cytotoxic effects on cancer cells .

Chemical Reactions Analysis

Types of Reactions: Ungeremine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-7H,1-2,8H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOXFIPAAMFAU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61221-41-8 (acetate salt)
Record name Ungeremine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50175439
Record name Ungeremine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121-12-2
Record name Ungeremine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ungeremine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ungeremine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ungeremine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVC5B2RPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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